1-[4-(Thiophen-2-yl)-1,3-thiazol-2-yl]piperazine

Catalog No.
S997668
CAS No.
1082363-07-2
M.F
C11H13N3S2
M. Wt
251.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-[4-(Thiophen-2-yl)-1,3-thiazol-2-yl]piperazine

CAS Number

1082363-07-2

Product Name

1-[4-(Thiophen-2-yl)-1,3-thiazol-2-yl]piperazine

IUPAC Name

2-piperazin-1-yl-4-thiophen-2-yl-1,3-thiazole

Molecular Formula

C11H13N3S2

Molecular Weight

251.4 g/mol

InChI

InChI=1S/C11H13N3S2/c1-2-10(15-7-1)9-8-16-11(13-9)14-5-3-12-4-6-14/h1-2,7-8,12H,3-6H2

InChI Key

DUZYSTIBPOZFHI-UHFFFAOYSA-N

SMILES

C1CN(CCN1)C2=NC(=CS2)C3=CC=CS3

Canonical SMILES

C1CN(CCN1)C2=NC(=CS2)C3=CC=CS3

However, the compound contains two interesting structural features: a piperazine ring and a thiazole ring. Compounds with these features are known to have various biological activities, and some are being investigated for their potential therapeutic applications [, ].

  • Piperazine Ring

    Compounds containing a piperazine ring are found in many biologically active molecules, including some FDA-approved medications []. They can have a variety of pharmacological effects, including acting as antiparasitics, ion channel modulators, and antidepressants [].

  • Thiazole Ring

    The thiazole ring is another common feature in bioactive molecules, including some antibiotics and vitamins []. Compounds with a thiazole ring can have a wide range of biological effects depending on the substituents attached to the ring [].

1-[4-(Thiophen-2-yl)-1,3-thiazol-2-yl]piperazine is a chemical compound belonging to the class of piperazine derivatives, which are known for their diverse biological activities. The structure consists of a piperazine ring substituted with a thiazole moiety and a thiophene group. This compound can be represented by the molecular formula C11H12N2S2C_{11}H_{12}N_2S_2, indicating the presence of carbon, hydrogen, nitrogen, and sulfur atoms.

The thiazole and thiophene rings contribute to the compound's unique electronic properties, making it a subject of interest in medicinal chemistry. The compound's potential applications are largely driven by the biological activities associated with these functional groups.

Typical for piperazine derivatives:

  • Nucleophilic Substitution: The nitrogen atoms in the piperazine ring can undergo nucleophilic substitution reactions, allowing for further functionalization.
  • Condensation Reactions: The presence of the thiazole and thiophene groups enables condensation reactions that can lead to the formation of more complex structures.
  • Oxidation and Reduction: The sulfur atom in the thiazole can undergo oxidation or reduction, affecting the compound's reactivity and biological activity.

These reactions are essential for modifying the compound to enhance its pharmacological properties.

The biological activity of 1-[4-(Thiophen-2-yl)-1,3-thiazol-2-yl]piperazine has been explored in various studies. Compounds containing thiophene and thiazole moieties are often associated with:

  • Antimicrobial Activity: Many derivatives exhibit significant antimicrobial properties against various pathogens.
  • Anti-inflammatory Effects: Some studies suggest that compounds with this structure may inhibit cyclooxygenase enzymes, which are key targets in inflammation pathways.
  • Anticancer Potential: The unique structural features have been linked to cytotoxic effects on cancer cell lines, making them candidates for further development as anticancer agents.

The synthesis of 1-[4-(Thiophen-2-yl)-1,3-thiazol-2-yl]piperazine typically involves multi-step procedures. Common methods include:

  • Formation of Thiazole Ring: Starting from appropriate thioketones and amines, the thiazole ring can be synthesized through cyclization reactions.
  • Piperazine Formation: Piperazine can be synthesized via reaction of ethylene diamine with suitable alkyl halides.
  • Coupling Reaction: The final step often involves coupling the thiazole derivative with piperazine using coupling agents or under acidic conditions to yield the target compound.

These methods allow for variations in substituents on both the piperazine and thiazole rings to optimize biological activity.

1-[4-(Thiophen-2-yl)-1,3-thiazol-2-yl]piperazine has potential applications in several fields:

  • Pharmaceutical Development: Due to its biological activities, it is a candidate for developing new antimicrobial or anticancer drugs.
  • Agricultural Chemistry: Similar compounds have been studied for their pesticidal properties, suggesting potential applications in crop protection.
  • Material Science: The unique electronic properties may allow for applications in organic electronics or as sensors.

Interaction studies involving 1-[4-(Thiophen-2-yl)-1,3-thiazol-2-yl]piperazine focus on its binding affinity to various biological targets:

  • Enzyme Inhibition Studies: Evaluating how well the compound inhibits enzymes like cyclooxygenase or kinases can provide insights into its therapeutic potential.
  • Receptor Binding Studies: Investigating its interactions with specific receptors can help elucidate its mechanism of action in biological systems.

These studies are crucial for understanding how modifications to the compound might enhance its efficacy.

Several compounds share structural similarities with 1-[4-(Thiophen-2-yl)-1,3-thiazol-2-yl]piperazine. Here are some notable examples:

Compound NameStructure FeaturesBiological Activity
1-(4-Chlorothiophen-2-yl)-1,3-thiazol-2-yl)piperazineChlorine substitution on thiopheneAntimicrobial
4-(Phenylthiazol-2-yl)piperazinePhenyl group instead of thiopheneAnticancer
5-(2-Cyclopropylaminopyrimidin-4-yl)-4-(thiophenyl)thiazoleCyclopropyl substitutionPesticidal activity

Uniqueness

The uniqueness of 1-[4-(Thiophen-2-yl)-1,3-thiazol-2-yl]piperazine lies in its specific combination of thiophene and thiazole moieties attached to a piperazine core. This configuration may provide distinct electronic properties and biological activities compared to similar compounds.

XLogP3

2.1

Dates

Last modified: 08-16-2023

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